molecular formula C9H7NO3S B188432 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid CAS No. 272437-84-0

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Cat. No. B188432
M. Wt: 209.22 g/mol
InChI Key: NBIVLYUEDPRLGI-UHFFFAOYSA-N
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Description

“3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid” is an organic molecule that is widely used in scientific research. It has a molecular formula of C9H7NO3S and a molecular weight of 209.222 .


Synthesis Analysis

The synthesis of “3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid” involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .


Molecular Structure Analysis

The InChI code for “3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid” is 1S/C9H7NO3S/c11-8-4-14-7-2-1-5 (9 (12)13)3-6 (7)10-8/h1-3H,4H2, (H,10,11) (H,12,13) .


Physical And Chemical Properties Analysis

“3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid” is a solid at room temperature . It has a melting point of 287 - 289°C .

Scientific Research Applications

Anticancer Compounds

Field:

Oncology

Summary:

Researchers explore the potential of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid derivatives as anticancer agents. These compounds may interfere with cancer cell growth, apoptosis, or angiogenesis.

Experimental Procedures:

Results:

These are just three of the six applications. Researchers continue to explore the diverse properties of this intriguing compound, opening up new avenues for drug development and therapeutic interventions . If you’d like more information on the remaining applications, feel free to ask! 🌟

Safety And Hazards

The safety information for “3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid” includes several hazard statements: H302, H312, H332 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

3-oxo-4H-1,4-benzothiazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIVLYUEDPRLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353987
Record name 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821761
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

CAS RN

272437-84-0
Record name 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carboxylic acid methyl ester (6.74 g) was suspended in tetrahydrofuran (100 mL) and 2M sodium hydroxide (30 mL) was added followed by water (20 mL). The solution was stirred for 2.5 hours, evaporated to half volume and acidified with 2M hydrochloric acid. The product was collected, washed with water and dried in vacuo, to give a white solid (6.2 g).
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Reactant of Route 3
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Reactant of Route 5
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Reactant of Route 6
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Citations

For This Compound
1
Citations
AS Trifilenkov, VV Kobak, MA Salina… - Journal of …, 2006 - ACS Publications
In this work, we explored several original combinatorial derivatization patterns for the 3,4-dihydro-2H-1,4-benzothiazine scaffold. The synthesis begins with commercially available 4-…
Number of citations: 10 pubs.acs.org

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